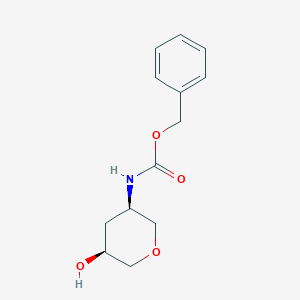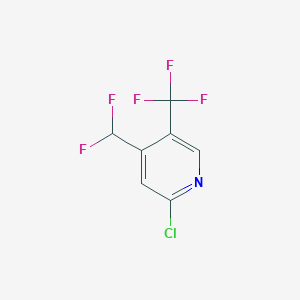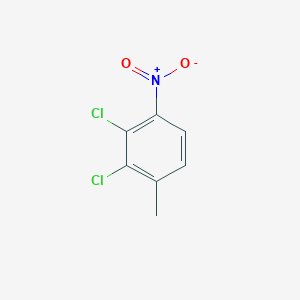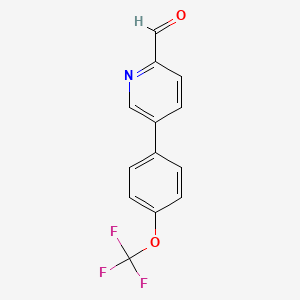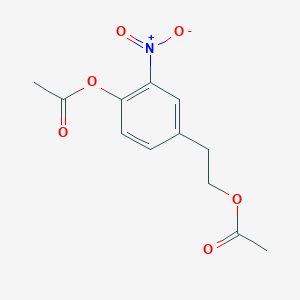
4-(2-Acetoxyethyl)-2-nitrophenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Acetoxyethyl)-2-nitrophenyl acetate is an organic compound that features both acetoxy and nitro functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Acetoxyethyl)-2-nitrophenyl acetate typically involves the esterification of 4-(2-hydroxyethyl)-2-nitrophenol with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Acetoxyethyl)-2-nitrophenyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acetic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The acetoxy group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) solutions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Major Products Formed
Hydrolysis: 4-(2-Hydroxyethyl)-2-nitrophenol and acetic acid.
Reduction: 4-(2-Acetoxyethyl)-2-aminophenyl acetate.
Substitution: Corresponding substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(2-Acetoxyethyl)-2-nitrophenyl acetate has several applications in scientific research:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s functional groups make it useful in the development of novel materials with specific properties.
Biological Studies: It can serve as a model compound for studying the behavior of nitro and acetoxy groups in biological systems.
Pharmaceutical Research:
Wirkmechanismus
The mechanism of action of 4-(2-Acetoxyethyl)-2-nitrophenyl acetate depends on the specific reactions it undergoes. For example:
Hydrolysis: The ester bond is cleaved by nucleophilic attack from water, leading to the formation of an alcohol and acetic acid.
Reduction: The nitro group is reduced through a series of electron transfers, ultimately forming an amino group.
Substitution: The acetoxy group is replaced by a nucleophile through a nucleophilic substitution mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Hydroxyethyl)-2-nitrophenyl acetate: Similar structure but with a hydroxyl group instead of an acetoxy group.
4-(2-Acetoxyethyl)-2-aminophenyl acetate: Similar structure but with an amino group instead of a nitro group.
Uniqueness
4-(2-Acetoxyethyl)-2-nitrophenyl acetate is unique due to the presence of both acetoxy and nitro groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various fields of research and industry.
Eigenschaften
Molekularformel |
C12H13NO6 |
|---|---|
Molekulargewicht |
267.23 g/mol |
IUPAC-Name |
2-(4-acetyloxy-3-nitrophenyl)ethyl acetate |
InChI |
InChI=1S/C12H13NO6/c1-8(14)18-6-5-10-3-4-12(19-9(2)15)11(7-10)13(16)17/h3-4,7H,5-6H2,1-2H3 |
InChI-Schlüssel |
KSSMDIZJVKINMV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCC1=CC(=C(C=C1)OC(=O)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2,5-Difluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14027172.png)
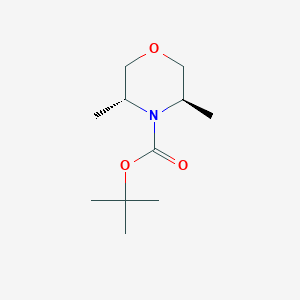
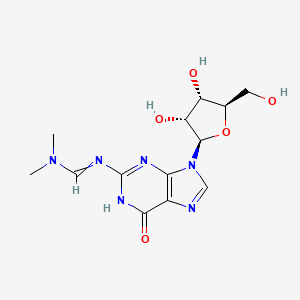


![Tert-Butyl 2-(3-(Ethoxycarbonyl)Pyrazolo[1,5-A]Pyrimidin-7-Yl)Morpholine-4-Carboxylate](/img/structure/B14027190.png)

